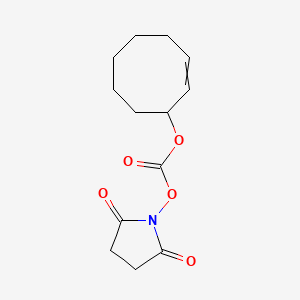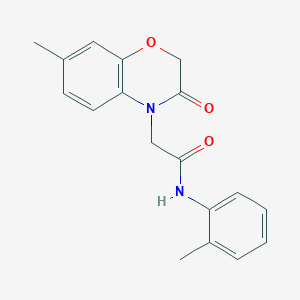
Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbonate de cyclooct-2-én-1-yle et de 2,5-dioxopyrrolidin-1-yle est un composé chimique de formule moléculaire C₁₃H₁₇NO₅. Il est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le carbonate de cyclooct-2-én-1-yle et de 2,5-dioxopyrrolidin-1-yle peut être synthétisé par une série de réactions chimiques impliquant le cyclooctène et le carbonate de 2,5-dioxopyrrolidin-1-yle. La synthèse implique généralement les étapes suivantes :
Formation de carbonate de cyclooct-2-én-1-yle : Le cyclooctène réagit avec le phosgène pour former du chloroformate de cyclooct-2-én-1-yle.
Réaction avec le carbonate de 2,5-dioxopyrrolidin-1-yle : Le chloroformate de cyclooct-2-én-1-yle est ensuite mis à réagir avec le carbonate de 2,5-dioxopyrrolidin-1-yle en présence d'une base telle que la triéthylamine pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle de carbonate de cyclooct-2-én-1-yle et de 2,5-dioxopyrrolidin-1-yle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le carbonate de cyclooct-2-én-1-yle et de 2,5-dioxopyrrolidin-1-yle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
Applications De Recherche Scientifique
Le carbonate de cyclooct-2-én-1-yle et de 2,5-dioxopyrrolidin-1-yle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Utilisé dans l'étude des processus biologiques et comme outil dans les techniques de bioconjugaison.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments et comme composant dans les systèmes d'administration de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du carbonate de cyclooct-2-én-1-yle et de 2,5-dioxopyrrolidin-1-yle implique son interaction avec des cibles moléculaires spécifiques. Il peut former des liaisons covalentes avec des nucléophiles, conduisant à la formation de produits stables. Les voies impliquées dans son action comprennent les réactions de substitution nucléophile et d'addition.
Mécanisme D'action
The mechanism of action of Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved in its action include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Carbonate de cyclooct-4-ényle et de 2,5-dioxo-1-pyrrolidinyle : Similaire en structure, mais avec une réactivité et des applications différentes.
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acétate : Utilisé dans des applications similaires, mais avec des propriétés chimiques distinctes.
Unicité
Le carbonate de cyclooct-2-én-1-yle et de 2,5-dioxopyrrolidin-1-yle est unique en raison de sa réactivité spécifique et de sa capacité à former des liaisons covalentes stables avec des nucléophiles. Cela le rend particulièrement utile dans les applications de bioconjugaison et de développement de médicaments.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2 |
Clé InChI |
IXECMLNTLPRCJD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B12498769.png)
![2-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12498775.png)
![2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium](/img/structure/B12498776.png)
![Methyl 3-{[(3-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498779.png)

![2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12498799.png)

![N-(2-methoxyphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498812.png)
![Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498815.png)
![2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12498822.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B12498831.png)
![N-(4-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12498843.png)
![4-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12498856.png)
![2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12498864.png)
